molecular formula C5H11ClO2Si B096833 O-TRIMETHYLSILYL CHLOROACETATE CAS No. 18293-71-5

O-TRIMETHYLSILYL CHLOROACETATE

Cat. No.: B096833
CAS No.: 18293-71-5
M. Wt: 166.68 g/mol
InChI Key: GKNXALOWPZOTRL-UHFFFAOYSA-N
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Description

O-TRIMETHYLSILYL CHLOROACETATE is an organosilicon compound with the molecular formula C₅H₁₁ClO₂Si. It is a derivative of chloroacetic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is widely used in organic synthesis due to its ability to introduce the trimethylsilyl group into various molecules, enhancing their volatility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-TRIMETHYLSILYL CHLOROACETATE can be synthesized through the reaction of chloroacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In industrial settings, the production of trimethylsilyl chloroacetate involves the same basic reaction but on a larger scale. The reaction mixture is often refluxed to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

O-TRIMETHYLSILYL CHLOROACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with trimethylsilyl chloroacetate include bases like pyridine and nucleophiles such as alcohols and amines. The reactions are typically carried out under anhydrous conditions to prevent unwanted hydrolysis .

Major Products

The major products formed from reactions involving trimethylsilyl chloroacetate depend on the specific nucleophile used. For example, reaction with an alcohol would yield a trimethylsilyl ether and chloroacetic acid .

Mechanism of Action

The mechanism of action of trimethylsilyl chloroacetate involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through a nucleophilic substitution reaction, where the nucleophile attacks the silicon atom, displacing the chloro group. The resulting trimethylsilyl derivative is often more stable and volatile than the original molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-TRIMETHYLSILYL CHLOROACETATE is unique in its ability to introduce both a trimethylsilyl group and a chloroacetate group into a molecule. This dual functionality makes it particularly useful in organic synthesis and analytical chemistry .

Properties

IUPAC Name

trimethylsilyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNXALOWPZOTRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400243
Record name Trimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18293-71-5
Record name Trimethylsilyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl chloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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